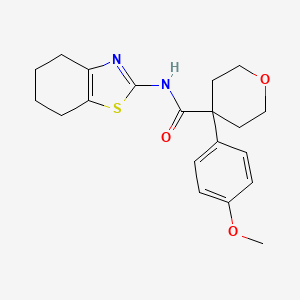

4-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide

Description

4-(4-Methoxyphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule featuring a tetrahydro-2H-pyran-4-carboxamide core substituted with a 4-methoxyphenyl group and a 4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl amine. The compound’s structural complexity arises from:

- 4-Methoxyphenyl group: A lipophilic aromatic substituent that may improve membrane permeability and modulate electronic properties via electron-donating effects.

- 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl amine: A bicyclic thiazole derivative, a motif common in kinase inhibitors and antimicrobial agents due to its rigid, planar structure .

Properties

Molecular Formula |

C20H24N2O3S |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)oxane-4-carboxamide |

InChI |

InChI=1S/C20H24N2O3S/c1-24-15-8-6-14(7-9-15)20(10-12-25-13-11-20)18(23)22-19-21-16-4-2-3-5-17(16)26-19/h6-9H,2-5,10-13H2,1H3,(H,21,22,23) |

InChI Key |

GOSYWZWBQIHNPU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=NC4=C(S3)CCCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and 4,5,6,7-tetrahydrobenzo[d]thiazole-2-amine. The reaction conditions may involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dichloromethane (DCM), acetonitrile (MeCN), and bases like triethylamine (TEA). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of compounds similar to 4-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide exhibit significant anticancer activity. For instance, compounds containing benzothiazole and tetrahydropyran structures have shown cytotoxic effects against various cancer cell lines. These compounds can induce apoptosis and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar benzothiazole derivatives have been reported to possess antibacterial and antifungal activities. These properties are attributed to the ability of the compound to disrupt microbial cell functions or inhibit essential enzymes .

Synthetic Methodologies

The synthesis of 4-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide involves several key steps:

- Formation of the Benzothiazole Core : The initial step typically involves the cyclization of appropriate precursors to form the benzothiazole structure.

- Tetrahydropyran Ring Formation : This can be achieved through various methods such as acid-catalyzed reactions or using specific reagents that facilitate ring closure.

- Functionalization : The introduction of the methoxyphenyl group and carboxamide functionality can be accomplished through nucleophilic substitution reactions or coupling reactions with activated derivatives.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer efficacy of similar compounds, researchers synthesized a series of benzothiazole derivatives and tested their activity against human cancer cell lines. The results showed that modifications to the tetrahydropyran ring significantly enhanced cytotoxicity compared to unmodified analogs .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of methoxy-substituted benzothiazole derivatives. The study demonstrated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various cellular pathways, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the literature (Table 1).

Table 1: Key Comparisons with Similar Compounds

Structural and Functional Insights

Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with bromophenyl (9e, 9g) , which introduces steric bulk and electron-withdrawing effects. Cyano substituents (e.g., 9g ) increase polarity and hydrogen-bond acceptor capacity but reduce metabolic stability compared to methoxy groups.

Core Heterocycles: The tetrahydro-2H-pyran ring offers greater conformational flexibility than the fused benzopyran system in 940841-93-0 , which may enhance binding to flexible enzyme active sites.

Functional Group Impact :

- Carboxamide linkages (common to all compounds) enable hydrogen bonding with biological targets, but the tetrahydro-2H-pyran-4-carboxamide core in the target compound may offer superior metabolic stability over ester or carboxylic acid derivatives (e.g., ).

Biological Activity

The compound 4-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its efficacy against various biological targets and its implications in medicinal chemistry.

Chemical Structure

The compound features a complex structure characterized by:

- A methoxyphenyl group that enhances lipophilicity and may contribute to its biological activity.

- A tetrahydro-benzothiazole moiety that is known for various pharmacological effects.

- A tetrahydropyran ring which may influence the compound's stability and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against strains of Staphylococcus aureus and Escherichia coli, with IC50 values indicating potent inhibition of bacterial growth . The presence of the methoxy group is thought to enhance this activity by facilitating better interactions with bacterial cell membranes.

Antiparasitic Activity

In studies involving related compounds, such as N-(4-methoxyphenyl)pentanamide, it was found that these derivatives can affect the viability of parasitic nematodes like Toxocara canis. The activity was time- and concentration-dependent, suggesting that modifications to the structure can lead to enhanced antiparasitic effects . This indicates a potential for the target compound to also exhibit similar activity against parasitic infections.

Cytotoxicity Profile

A comparative analysis of cytotoxicity showed that while some derivatives of methoxyphenyl compounds exhibit significant toxicity towards human cell lines (e.g., SH-SY5Y), the target compound may offer a more favorable selectivity index. Lower cytotoxic effects were observed in vitro compared to traditional anthelmintics like albendazole . This suggests that the compound could be a candidate for further development in treating parasitic infections with reduced side effects.

Case Studies and Experimental Data

-

In Vitro Studies : Various in vitro assays have been conducted to assess the biological activity of similar compounds. For example:

- Antimicrobial Assays : Compounds were tested against E. coli and S. aureus, showing promising results with minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL .

- Antiparasitic Activity : The compound N-(4-methoxyphenyl)pentanamide showed immobilization of T. canis larvae within 48 hours at concentrations as low as 50 µM .

- Structure-Activity Relationship (SAR) : Analysis of various derivatives indicates that modifications at specific positions on the benzothiazole and methoxyphenyl rings can significantly alter biological activity. For example, the introduction of different substituents on the phenyl ring has been correlated with increased potency against microbial strains .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.